Cas no 2228592-16-1 (3-amino-2-(1-methyl-1H-indol-6-yl)propan-1-ol)

3-Amino-2-(1-methyl-1H-indol-6-yl)propan-1-ol is a chiral amino alcohol derivative featuring an indole core, which is of significant interest in medicinal chemistry and pharmaceutical research. The compound's structure combines a 1-methylindole moiety with a propanolamine side chain, offering versatility as a synthetic intermediate or building block for bioactive molecules. Its amino and hydroxyl functional groups enable further derivatization, facilitating the development of targeted compounds. The presence of the indole ring system suggests potential interactions with biological targets, making it valuable for drug discovery applications. This compound is typically handled under controlled conditions due to its reactive amine group, ensuring stability and purity for research use.
3-amino-2-(1-methyl-1H-indol-6-yl)propan-1-ol structure
2228592-16-1 structure
Product Name:3-amino-2-(1-methyl-1H-indol-6-yl)propan-1-ol
CAS No:2228592-16-1
MF:C12H16N2O
MW:204.268242835999
CID:6420037
PubChem ID:165967817
Update Time:2025-05-28

3-amino-2-(1-methyl-1H-indol-6-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(1-methyl-1H-indol-6-yl)propan-1-ol
    • 2228592-16-1
    • EN300-1811670
    • Inchi: 1S/C12H16N2O/c1-14-5-4-9-2-3-10(6-12(9)14)11(7-13)8-15/h2-6,11,15H,7-8,13H2,1H3
    • InChI Key: VKEAYYFKJUKMDN-UHFFFAOYSA-N
    • SMILES: OCC(CN)C1=CC=C2C=CN(C)C2=C1

Computed Properties

  • Exact Mass: 204.126263138g/mol
  • Monoisotopic Mass: 204.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 51.2Ų

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Additional information on 3-amino-2-(1-methyl-1H-indol-6-yl)propan-1-ol

Comprehensive Analysis of 3-amino-2-(1-methyl-1H-indol-6-yl)propan-1-ol (CAS No. 2228592-16-1): Properties, Applications, and Research Insights

The compound 3-amino-2-(1-methyl-1H-indol-6-yl)propan-1-ol (CAS No. 2228592-16-1) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. With its indole core and amino alcohol functional groups, this compound exhibits versatile chemical properties, making it a valuable intermediate in drug discovery and development. Researchers are particularly interested in its potential role as a building block for central nervous system (CNS) therapeutics, given the prevalence of indole derivatives in neuroactive compounds.

In recent years, the demand for high-purity specialty chemicals like 3-amino-2-(1-methyl-1H-indol-6-yl)propan-1-ol has surged, driven by advancements in precision medicine and targeted drug delivery systems. The compound's chirality and hydrogen-bonding capacity make it particularly relevant for designing enzyme inhibitors or receptor modulators, aligning with current trends in personalized therapeutics. Its CAS No. 2228592-16-1 serves as a critical identifier in global chemical databases, facilitating regulatory compliance and patent searches.

From a synthetic chemistry perspective, 3-amino-2-(1-methyl-1H-indol-6-yl)propan-1-ol demonstrates remarkable stability under physiological conditions, a trait highly sought after in prodrug development. The 1-methylindole moiety contributes to enhanced lipophilicity, potentially improving blood-brain barrier permeability—a hot topic in neuropharmacology research. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its structural integrity, while computational studies explore its molecular docking potential with various biological targets.

The compound's applications extend beyond pharmaceuticals. In material science, its aromatic amine functionality enables participation in polymerization reactions, creating opportunities for smart biomaterials development. This dual applicability in life sciences and advanced materials positions CAS No. 2228592-16-1 as a compound of interdisciplinary interest, frequently discussed in forums about convergence technologies.

Quality control protocols for 3-amino-2-(1-methyl-1H-indol-6-yl)propan-1-ol emphasize residual solvent analysis and enantiomeric purity verification, addressing growing industry concerns about process-related impurities. These protocols align with ICH guidelines, reflecting the compound's relevance in GMP-compliant synthesis. Recent patent literature highlights innovative green chemistry approaches to its production, reducing environmental impact—a key consideration in modern sustainable pharmaceutical manufacturing.

Emerging research suggests potential utility of this compound in fluorescent probes due to the indole scaffold's photophysical properties. Such applications resonate with current interests in bioimaging and diagnostic tools. Furthermore, its structural similarity to tryptophan metabolites opens avenues in metabolomics studies, particularly in investigating gut-brain axis interactions—a rapidly growing field in microbiome research.

Storage and handling recommendations for CAS No. 2228592-16-1 typically suggest inert atmosphere protection to preserve the amino alcohol functionality, with stability data indicating excellent shelf life under proper conditions. These practical considerations are crucial for researchers exploring its use in high-throughput screening platforms or combinatorial chemistry applications.

As the scientific community continues to investigate 3-amino-2-(1-methyl-1H-indol-6-yl)propan-1-ol, its role in addressing undruggable targets through fragment-based drug design becomes increasingly apparent. The compound's balanced molecular weight and polar surface area make it an attractive candidate for lead optimization programs, particularly in orphan drug development for rare diseases.

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